molecular formula C12H17Cl2N3 B2688338 3-(Piperidin-4-yl)-1H-indazole dihydrochloride CAS No. 2197054-90-1

3-(Piperidin-4-yl)-1H-indazole dihydrochloride

Cat. No.: B2688338
CAS No.: 2197054-90-1
M. Wt: 274.19
InChI Key: CAQDIUVQGJIUMU-UHFFFAOYSA-N
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Description

3-(Piperidin-4-yl)-1H-indazole dihydrochloride is a chemical compound that features a piperidine ring attached to an indazole core. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of both the piperidine and indazole moieties suggests that it may interact with various biological targets, making it a candidate for drug development and other scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperidin-4-yl)-1H-indazole dihydrochloride typically involves the formation of the indazole core followed by the introduction of the piperidine ring. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the indazole ring. Subsequently, the piperidine moiety is introduced through nucleophilic substitution or other suitable reactions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions. The final product is typically purified through crystallization or chromatography techniques to obtain the dihydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions: 3-(Piperidin-4-yl)-1H-indazole dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the indazole or piperidine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

3-(Piperidin-4-yl)-1H-indazole dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anti-inflammatory, or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(Piperidin-4-yl)-1H-indazole dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole core can bind to active sites or allosteric sites on proteins, modulating their activity. The piperidine ring may enhance the compound’s binding affinity or selectivity for certain targets. These interactions can lead to various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

    1-(Piperidin-4-yl)-1H-indazole: Similar structure but may have different pharmacological properties.

    4-(Piperidin-4-yl)-1H-indazole: Positional isomer with potentially different biological activity.

    3-(Piperidin-4-yl)-1H-benzimidazole: Contains a benzimidazole core instead of indazole, leading to different interactions with biological targets.

Uniqueness: 3-(Piperidin-4-yl)-1H-indazole dihydrochloride is unique due to the specific combination of the piperidine and indazole moieties. This combination can result in distinct pharmacological properties, making it a valuable compound for drug discovery and other scientific research.

Properties

IUPAC Name

3-piperidin-4-yl-2H-indazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3.2ClH/c1-2-4-11-10(3-1)12(15-14-11)9-5-7-13-8-6-9;;/h1-4,9,13H,5-8H2,(H,14,15);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAQDIUVQGJIUMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=C3C=CC=CC3=NN2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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